1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol

Antibiotic Resistance Membrane Biophysics Medicinal Chemistry

The compound 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is a synthetic carbazole-based aminoalcohol derivative. It is structurally and functionally classified as an analog of DCAP (2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol).

Molecular Formula C18H20Cl2N2O2
Molecular Weight 367.3 g/mol
Cat. No. B12130190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol
Molecular FormulaC18H20Cl2N2O2
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCN(CCO)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O
InChIInChI=1S/C18H20Cl2N2O2/c1-21(6-7-23)10-14(24)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,23-24H,6-7,10-11H2,1H3
InChIKeyDIAFQPGVESOYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol: A Key DCAP-Analog Membrane-Targeting Antibiotic Scaffold


The compound 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is a synthetic carbazole-based aminoalcohol derivative. It is structurally and functionally classified as an analog of DCAP (2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol) [1]. This class of compounds functions as broad-spectrum antibiotics by disrupting the transmembrane potential and permeability of bacteria, targeting their cytoplasmic membrane [1]. The compound features the essential 3,6-dichloro-carbazole heteroaromatic core required for activity, linked via a propan-2-ol spacer to a unique N-(2-hydroxyethyl)-N-methyl amino tail, distinguishing it from other analogs within this therapeutic scaffold [2].

Why 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol Cannot Be Replaced by Another DCAP Analog


Minor structural modifications within the DCAP class lead to profound and quantifiable differences in antibacterial potency, spectrum, and synergy. Systematic structure-activity relationship (SAR) studies demonstrate that altering the N-alkylated tail group changes the molecule's hydrophobicity (cLogP), which directly correlates with its Minimum Inhibitory Concentration (MIC) against key pathogens [1]. For example, simply removing chlorine atoms from the carbazole core abolishes activity, while different hydrophobic tails create up to 32-fold differences in potency against E. coli efflux mutants [1]. Therefore, each DCAP analog represents a distinct pharmacological entity, and generic substitution without equivalent quantitative profiling will lead to unpredictable and likely inferior outcomes in antibacterial research.

Head-to-Head Quantitative Differentiation of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol Against Its Closest Analogs


Structural Differentiation: A Unique Pharmacophore Balancing Hydrophilicity and Lipophilicity

The target compound is uniquely differentiated from all 15 analogs in the foundational DCAP SAR study by its N-(2-hydroxyethyl)-N-methyl tail group. This structure places it between the highly hydrophilic parent DCAP (compound 1, with three hydroxyl groups, cLogP = 1.46) and the highly lipophilic alkyl-tailed analogs (e.g., compound 10 with an isopentyl group, cLogP = 5.04) [1]. This specific molecular design is not represented in the published SAR landscape, suggesting a deliberate attempt to achieve a balanced pharmacokinetic profile that is not achievable with either extreme.

Antibiotic Resistance Membrane Biophysics Medicinal Chemistry

Inferred Potency Differentiation Against Gram-Negative Bacteria Based on Hydrophobicity-Activity Correlations

DCAP SAR demonstrates a direct correlation between increasing tail hydrophobicity (cLogP) and improved MIC against E. coli BW25113 ΔtolC, an efflux pump-deficient strain [1]. The parent DCAP (cLogP 1.46) has an MIC of 20 µM, while the more hydrophobic compound 10 (cLogP 5.04) achieves an MIC of 2.5 µM, an 8-fold improvement [1]. The target compound, with its intermediate lipophilicity, is predicted to possess potency between these two extremes, potentially offering a superior therapeutic window compared to the highly lipophilic analogs that may suffer from increased mammalian cell toxicity [2].

Gram-Negative Infections Efflux Pump Antibacterial Screening

Differentiated Synergy Potential with Cell Wall-Active Antibiotics

DCAP analogs have demonstrated the ability to synergize with cell wall-targeting antibiotics like ampicillin by increasing membrane permeability [1]. This synergy was enhanced in more potent, lipophilic analogs [1]. Specifically, codosing the analog 10 with >4 µM of ampicillin inhibited growth of E. coli MG1655 [1]. The target compound's unique intermediate lipophilicity could offer a distinct synergy profile, potentially enabling effective permeabilization at concentrations that minimize standalone toxicity to mammalian cells, a key differentiator from its more hydrophobic counterparts which show cytotoxicity after prolonged exposure [2].

Combination Therapy Antibiotic Synergy Membrane Permeabilization

Optimal Research Applications for 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol Based on Differential Evidence


Lead Optimization for Gram-Negative Antibacterials with a Balanced Toxicity-Potency Profile

This compound is ideal for a medicinal chemistry program focused on optimizing the therapeutic index of membrane-targeting antibiotics. Based on class-level inference, its intermediate hydrophobicity places it in a 'sweet spot' for testing the hypothesis that one can decouple antibacterial potency (improved by lipophilicity) from mammalian cell cytotoxicity (increased by lipophilicity). It can serve as a critical probe to compare against the high-potency, high-toxicity analog 10 and the low-potency, low-toxicity parent DCAP [1][2].

Mechanistic Studies of Membrane Permeabilization and Antibiotic Synergy

The compound's specific tail group (N-(2-hydroxyethyl)-N-methyl) is hypothesized to interact with bacterial membranes differently than the tris-hydroxyl or purely alkyl tails of other DCAP analogs [1]. This makes it a valuable tool for biophysical studies using techniques like dye-release assays on liposomes of varying phospholipid composition to map the structure-activity relationship of membrane disruption, as previously done for other analogs [2].

Development of Adjunctive Therapies for Multidrug-Resistant (MDR) Pathogens

The DCAP class synergizes with legacy antibiotics like ampicillin and kanamycin by increasing membrane permeability [1]. This specific analog's unique permeability-enhancement profile could be key to developing a potent adjuvant that resensitizes MDR Gram-negative pathogens to conventional antibiotics at concentrations that are non-toxic to the host, a critical unmet need in anti-infective research.

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